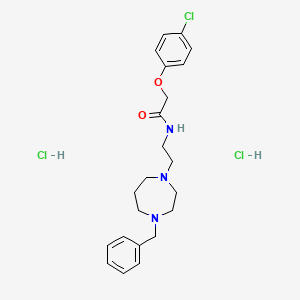
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a diazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Diazepin Ring Formation: The next step involves the formation of the diazepin ring through a cyclization reaction, often using a diamine precursor and a suitable cyclizing agent.
Coupling Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazepin ring, potentially altering its structure and reactivity.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a bromine atom instead of chlorine.
Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
Properties
CAS No. |
87576-02-1 |
|---|---|
Molecular Formula |
C22H30Cl3N3O2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
N-[2-(4-benzyl-1,4-diazepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3O2.2ClH/c23-20-7-9-21(10-8-20)28-18-22(27)24-11-14-25-12-4-13-26(16-15-25)17-19-5-2-1-3-6-19;;/h1-3,5-10H,4,11-18H2,(H,24,27);2*1H |
InChI Key |
IEBAVWUNZZAYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC2=CC=CC=C2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















